molecular formula C7H10N2O2 B015672 ethyl 3-methyl-1H-pyrazole-4-carboxylate CAS No. 85290-78-4

ethyl 3-methyl-1H-pyrazole-4-carboxylate

Cat. No. B015672
CAS RN: 85290-78-4
M. Wt: 154.17 g/mol
InChI Key: HHYVTIKYZUMDIL-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C7H10N2O2 . It is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It also acts as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of ethyl 3-methyl-1H-pyrazole-4-carboxylate involves several steps. For instance, Ethyl 3- (trifluoromethyl)-1 H -pyrazole-4-carboxylate and NaH are dissolved in DMF, and CH3I in DMF is added slowly into the solution while the temperature is kept under 0 °C. The mixture is then reacted for about 20 hours .


Molecular Structure Analysis

The molecular structure of ethyl 3-methyl-1H-pyrazole-4-carboxylate can be represented by the InChI string: InChI=1S/C7H10N2O2/c1-2-10-7(9)6-4-8-5-3-6/h4-5H,2H2,1H3 . The compound has a molecular weight of 154.167 Da .


Chemical Reactions Analysis

While specific chemical reactions involving ethyl 3-methyl-1H-pyrazole-4-carboxylate are not detailed in the search results, it is known to be used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .


Physical And Chemical Properties Analysis

Ethyl 3-methyl-1H-pyrazole-4-carboxylate has a density of 1.2±0.1 g/cm3, a boiling point of 280.6±20.0 °C at 760 mmHg, and a flash point of 123.5±21.8 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Both “ethyl 3-methyl-1H-pyrazole-4-carboxylate” and “ethyl 5-methyl-1H-pyrazole-4-carboxylate” are used in the synthesis of pyrazole derivatives . Pyrazoles are characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms and serve as a core element in various sectors of the chemical industry .

Preparation of Isoxazole Derivatives

These compounds are used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . Isoxazoles are another class of organic compounds that have found wide applications in the field of medicinal chemistry.

Use as an Intermediate in Organic Synthesis

“Ethyl 1H-pyrazole-4-carboxylate” acts as an intermediate in organic synthesis . This means it can be used in the production of a wide range of other chemical compounds.

Synthesis of Herbicides

“Ethyl pyrazole-4-carboxylate” is used for the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides as herbicides . This highlights its importance in the agricultural sector.

Antimicrobial Activity

Some derivatives of “ethyl 5-methyl-1H-pyrazole-4-carboxylate” have shown excellent antibacterial activity against various bacterial strains . This suggests potential applications in the development of new antimicrobial agents.

Biomedical Applications

Pyrazole derivatives, including those of “ethyl 3-methyl-1H-pyrazole-4-carboxylate” and “ethyl 5-methyl-1H-pyrazole-4-carboxylate”, have diverse biological activities. They have been found to act as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Pharmaceutical Interest

Several derivatives of pyrazole are of pharmaceutical interest due to their analgesic power . This suggests potential applications in the development of pain relief medications.

Research Interest

The fascinating properties demonstrated by numerous pyrazole derivatives have driven a significant increase in interest in pyrazole chemistry . This means these compounds are likely to continue to be a focus of scientific research in the future.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

ethyl 5-methyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-9-5(6)2/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYVTIKYZUMDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101005779
Record name Ethyl 3-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101005779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-methyl-1H-pyrazole-4-carboxylate

CAS RN

85290-78-4
Record name 1H-Pyrazole-4-carboxylic acid, 3-methyl-, ethyl ester
Source CAS Common Chemistry
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Record name 85290-78-4
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Record name Ethyl 3-methyl-1H-pyrazole-4-carboxylate
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Record name ethyl 3-methyl-1H-pyrazole-4-carboxylate
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Synthesis routes and methods

Procedure details

A mixture of ethyl acetoacetate (8.0 mL, 63 mmol) and dimethylformamide-dimethylacetal (8.3 mL, 63 mmol) is heated to reflux for 1 hour. The reaction mixture is cooled to room temperature and diluted with EtOH (70 mL). Hydrazine hydrate (3.0 mL, 63 mmol) is then added and the reaction is heated at 80° C. for 2 hours. The resultant solution is cooled to room temperature and concentrated in vacuo to afford crude 5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester which is used without further purification.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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